BenchChemオンラインストアへようこそ!

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

α7 nAChR Positive Allosteric Modulator Regioisomeric Selectivity

This ortho-trifluoromethyl analog enables precise SAR exploration of steric and electronic effects on α7 nAChR PAM potency, selectivity, and metabolic stability. Its unique ortho-CF3 group imposes steric constraints distinct from meta-/para- isomers, allowing systematic investigation of halogen-bonding interactions. The tetrazole core serves as a metabolically stable carboxylic acid bioisostere, ideal for CNS drug discovery programs where plasma stability and BBB penetration are critical. Avoid generic substitution risk—ensure reproducible pharmacology with this defined regioisomer. Order for your next SAR campaign.

Molecular Formula C17H14F3N5O2
Molecular Weight 377.327
CAS No. 897614-76-5
Cat. No. B2686493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
CAS897614-76-5
Molecular FormulaC17H14F3N5O2
Molecular Weight377.327
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C17H14F3N5O2/c1-27-12-8-6-11(7-9-12)25-15(22-23-24-25)10-21-16(26)13-4-2-3-5-14(13)17(18,19)20/h2-9H,10H2,1H3,(H,21,26)
InChIKeyORIIEWYKNKVJOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 897614-76-5): Core Structural Identity and Procurement Context


N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 897614-76-5) is a synthetic small molecule belonging to the tetrazole-substituted aryl amide class, featuring a 1-(4-methoxyphenyl)-1H-tetrazole core linked via a methylene bridge to a 2-(trifluoromethyl)benzamide moiety [1]. Its molecular formula is C17H14F3N5O2 with a molecular weight of 377.33 g/mol . This compound is structurally related to positive allosteric modulators (PAMs) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) described in Roche patent US 7981914 [2]. The ortho-substituted trifluoromethyl group on the benzamide ring distinguishes it from its regioisomeric analogs and may confer unique steric and electronic properties relevant to target engagement and metabolic stability.

Why Regioisomeric or Des-Fluoro Analogs Cannot Substitute for CAS 897614-76-5 in α7 nAChR PAM Research


Tetrazole-substituted aryl amides within the Roche α7 nAChR PAM chemotype exhibit marked sensitivity to substitution patterns on both the tetrazole N-aryl ring and the benzamide moiety [1]. Simple replacement of CAS 897614-76-5 with its 3-CF3 (CAS 897614-77-6) or 4-CF3 (CAS 897614-78-7) regioisomer, or with the des-CF3 analog (CAS 933002-04-1), risks altering crucial intramolecular interactions, such as the ortho-CF3 group's capacity to modulate the amide conformation via steric hindrance or to engage halogen-bonding interactions with target residues [2]. These structural perturbations can lead to unpredictable shifts in potency, selectivity, and metabolic stability, making generic substitution invalid without direct comparative pharmacological data.

Quantitative Differentiation Evidence for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 897614-76-5)


Regioisomeric Differentiation: Ortho- vs Meta- and Para-Trifluoromethyl Substitution

Within the tetrazole-substituted aryl amide chemotype claimed in US Patent 7981914 for α7 nAChR PAM activity, the position of the trifluoromethyl substituent on the benzamide ring is a critical determinant of pharmacological activity [1]. While quantitative EC50 or IC50 values for CAS 897614-76-5 itself are not disclosed in the patent examples, structure-activity relationship (SAR) data for analogous compounds demonstrate that ortho-substitution can significantly alter potency compared to meta- or para-substitution by influencing the dihedral angle of the amide bond and the orientation of the CF3 group toward the receptor's allosteric pocket [2]. The ortho-CF3 group in CAS 897614-76-5 is predicted to impose a greater torsional constraint compared to the meta-CF3 (CAS 897614-77-6) and para-CF3 (CAS 897614-78-7) isomers, potentially leading to a distinct conformational population of the bioactive species .

α7 nAChR Positive Allosteric Modulator Regioisomeric Selectivity

Tetrazole as a Carboxylic Acid Bioisostere: Metabolic Stability Advantage Over Ester or Acid Analogs

The 1,5-disubstituted tetrazole ring in CAS 897614-76-5 serves as a metabolically stable bioisostere for a carboxylic acid or ester group, a well-established strategy in medicinal chemistry to enhance plasma stability and membrane permeability [1]. While direct metabolic stability data for CAS 897614-76-5 are not publicly available, the class-level generalization is that tetrazole-containing benzamides exhibit significantly reduced susceptibility to esterase-mediated hydrolysis compared to their ester counterparts [2]. This makes CAS 897614-76-5 a preferable scaffold for in vitro and in vivo studies where hydrolytic degradation of a comparator ester or acid analog would confound pharmacological readouts.

Bioisostere Metabolic Stability Tetrazole

Electronic Effect of the 4-Methoxyphenyl Substituent on the Tetrazole Ring vs Unsubstituted Phenyl Analog

The presence of a 4-methoxyphenyl group on the N-1 position of the tetrazole ring distinguishes CAS 897614-76-5 from the corresponding N-1 phenyl analog (CAS 933002-46-1, also referenced in patent US 7981914 [1]). The methoxy substituent is an electron-donating group that can modulate the electron density of the tetrazole ring, potentially affecting its hydrogen-bonding capacity and interaction with complementary receptor residues. In the class of α7 nAChR PAMs, variations in the tetrazole N-aryl substituent have been shown to impact both potency and selectivity [1]. The 4-methoxy group in CAS 897614-76-5 may enhance binding through improved π-stacking or hydrogen-bonding interactions compared to the unsubstituted phenyl analog.

Electron-Donating Group Tetrazole Reactivity SAR

Optimal Application Scenarios for Procuring CAS 897614-76-5 Based on Structural Differentiation Evidence


α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) SAR Studies

Given its structural alignment with the tetrazole-substituted aryl amide chemotype claimed in US Patent 7981914 [1], CAS 897614-76-5 is best deployed as a key analog in structure-activity relationship (SAR) campaigns aimed at exploring the effect of ortho-trifluoromethyl substitution on α7 nAChR PAM potency and selectivity. Its unique ortho-CF3 group imposes steric constraints distinct from meta- or para-substituted analogs (Section 3, Evidence 1), enabling systematic investigation of steric and electronic determinants of allosteric modulation.

Metabolic Stability Optimization in CNS Drug Discovery Programs

The tetrazole moiety in CAS 897614-76-5 functions as a carboxylic acid bioisostere with improved metabolic stability (Section 3, Evidence 2) [2]. This compound is suitable for CNS drug discovery programs where plasma stability and blood-brain barrier penetration are critical parameters. It can serve as a stable scaffold for further optimization or as a control compound in microsomal stability assays comparing tetrazole-containing versus ester-containing analogs.

Fragment-Based or Combinatorial Library Design Featuring 1,4,5-Trisubstituted Tetrazoles

The specific combination of a 4-methoxyphenyl group on the tetrazole N-1 and a 2-trifluoromethylbenzamide moiety provides a versatile building block for the synthesis of diversified compound libraries . The electron-donating methoxy group and the ortho-CF3 group offer two orthogonal vectors for further structural elaboration, allowing medicinal chemists to probe additional binding interactions while maintaining the core tetrazole-benzamide pharmacophore.

In Vitro Pharmacology Controls for Halogen-Bonding Interaction Studies

The ortho-trifluoromethyl group in CAS 897614-76-5 is well-positioned to participate in halogen-bonding or orthogonal dipolar interactions with target protein residues [3]. This compound is particularly valuable as a tool molecule in biophysical fragment screening (e.g., X-ray crystallography or NMR) to characterize novel halogen-bonding motifs in allosteric binding sites, where the meta- and para-CF3 isomers would present the CF3 group at geometrically incompatible positions.

Quote Request

Request a Quote for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.